ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate
Overview
Description
Ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrazole ring fused to a pyrazine ring, forming a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form a pyrazole intermediate, which is then further reacted with a suitable pyrazine derivative under cyclization conditions . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazole or pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the pyrazole or pyrazine rings .
Scientific Research Applications
Ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: It is investigated as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes, thereby affecting signaling pathways involved in cell growth and proliferation. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrimidine ring instead of a pyrazine ring, offering different biological activities.
Pyrazolo[5,1-c]triazines: Featuring a triazine ring, these compounds exhibit unique properties compared to pyrazolo[1,5-a]pyrazines.
Uniqueness
Ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a lead compound in drug discovery highlight its significance in scientific research.
Properties
IUPAC Name |
ethyl 4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-7-8(13)10-3-4-12(7)11-6/h3-5H,2H2,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAMICCQAOOHRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CNC(=O)C2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201145051 | |
Record name | Pyrazolo[1,5-a]pyrazine-2-carboxylic acid, 4,5-dihydro-4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201145051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250443-90-3 | |
Record name | Pyrazolo[1,5-a]pyrazine-2-carboxylic acid, 4,5-dihydro-4-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1250443-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyrazine-2-carboxylic acid, 4,5-dihydro-4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201145051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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